molecular formula C11H21NO3 B3393114 trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 1877308-30-9

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3393114
CAS No.: 1877308-30-9
M. Wt: 215.29
InChI Key: QNVPXIMDUBAIPY-DTWKUNHWSA-N
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Description

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₁H₂₁NO₃ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, modulating their function and leading to various biological effects .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVPXIMDUBAIPY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
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trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
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trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
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trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
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trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Reactant of Route 6
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

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